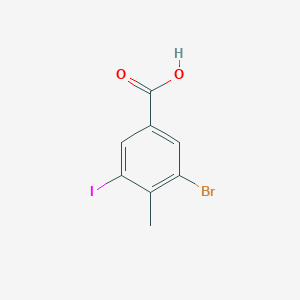

3-Bromo-5-iodo-4-methylbenzoic acid

Description

Properties

Molecular Formula |

C8H6BrIO2 |

|---|---|

Molecular Weight |

340.94 g/mol |

IUPAC Name |

3-bromo-5-iodo-4-methylbenzoic acid |

InChI |

InChI=1S/C8H6BrIO2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |

InChI Key |

LYVFIZDTOOBDPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)C(=O)O)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

3-Bromo-5-iodo-4-methylbenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are involved in the development of drugs targeting various diseases, including:

- Thromboxane Receptor Antagonists : The compound is utilized as a starting reagent for synthesizing thromboxane receptor antagonists, which play a role in cardiovascular therapies. For instance, it is used in the regioselective Heck cross-coupling reaction to produce specific antagonists .

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for further drug development .

Organic Synthesis

The compound is widely used in organic chemistry for creating complex molecules. Its applications include:

- Synthesis of Esters : It can be transformed into phenyl(3-bromo-5-iodo)benzoate and methyl 3-bromo-5-iodobenzoate through esterification reactions, which are essential for further chemical modifications .

- Coupling Reactions : The compound participates in various coupling reactions, such as Sonogashira and Heck reactions, facilitating the formation of more complex organic structures .

Material Science

In material science, this compound is incorporated into polymers to enhance their properties:

- Thermal Stability : Its inclusion in polymer matrices can improve thermal stability, which is critical for applications requiring materials to withstand high temperatures .

- Chemical Resistance : The compound contributes to the chemical resistance of materials, making them suitable for industrial applications where exposure to harsh chemicals is expected .

Biochemical Research

The compound plays a role in biochemical studies, particularly in exploring enzyme interactions and biological pathways:

- Enzyme Studies : Researchers utilize it to investigate the mechanisms of enzyme action, potentially leading to new therapeutic targets .

Analytical Chemistry

In analytical chemistry, this compound is employed for developing analytical methods:

- Detection and Quantification : Its unique chemical properties allow it to be used in methods for detecting and quantifying other compounds with high accuracy, thus improving laboratory results .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Reactions/Processes |

|---|---|---|

| Pharmaceutical Development | Thromboxane receptor antagonists | Regioselective Heck cross-coupling |

| Anti-inflammatory agents | Synthesis of various drug derivatives | |

| Organic Synthesis | Production of esters (e.g., phenyl(3-bromo...) | Esterification |

| Formation of complex organic structures | Sonogashira and Heck coupling reactions | |

| Material Science | Enhancing thermal stability | Polymer incorporation |

| Improving chemical resistance | Material modification | |

| Biochemical Research | Studying enzyme interactions | Enzyme activity assays |

| Analytical Chemistry | Developing detection methods | Quantitative analysis techniques |

Case Studies

-

Thromboxane Receptor Antagonist Synthesis :

A study highlighted the use of this compound in synthesizing a specific thromboxane receptor antagonist via regioselective Heck cross-coupling. This method demonstrated efficiency in producing high yields of the desired product while maintaining structural integrity. -

Anti-inflammatory Drug Development :

Research has shown that derivatives of this compound possess anti-inflammatory properties. These findings have led to further investigations into their potential therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1229245-20-8

- Molecular Formula : C₈H₆BrIO₂

- Molecular Weight : 340.94 g/mol

- Purity : >97% (industrial grade, Aromsyn) .

Structural Features : This compound features a benzoic acid backbone substituted with bromine (3-position), iodine (5-position), and a methyl group (4-position). The electron-withdrawing halogens (Br, I) enhance the acidity of the carboxylic acid group, while the methyl group introduces steric effects .

Comparative Analysis with Structural Analogs

3-Bromo-5-iodobenzoic Acid

4-Bromo-3-methylbenzoic Acid

3-Bromo-5-hydroxy-4-methoxybenzoic Acid

3-Bromo-4-iodo-5-methylbenzoic Acid (Positional Isomer)

- CAS : 2092356-54-0

- Molecular Formula : C₈H₆BrIO₂

- Key Differences : Iodo at 4-position vs. 5-position in the target compound.

- Impact :

- Reference : .

Data Table: Structural and Functional Comparison

Key Research Findings

- Reactivity Hierarchy : Iodine’s superior leaving group ability (vs. bromine) makes this compound more reactive in cross-coupling reactions than bromine-only analogs .

- Acidity Trends : Electron-withdrawing groups (Br, I) lower the pKa of the carboxylic acid (enhanced acidity) compared to methoxy/hydroxy-substituted analogs .

- Industrial Scalability : Aromsyn’s high-purity synthesis (>97%) supports kilogram-scale production, unlike smaller-scale analogs .

Preparation Methods

Step 1: Bromination of 4-Methylbenzoic Acid

Objective : Introduce bromine at the 3-position.

Reagents/Conditions :

-

Bromine (Br₂) as the electrophile.

-

Iron(III) bromide (FeBr₃) as a catalyst.

-

Solvent : Dichloromethane or acetic acid.

-

Temperature : Room temperature or mild heating.

Mechanism :

-

The carboxylic acid group (-COOH) is a strong meta-directing group.

-

The methyl group (-CH₃) is an activating ortho/para-directing group.

-

Bromine is directed to the 3-position due to the combined influence of the carboxylic acid (meta) and methyl (ortho) groups.

Example Reaction :

Step 2: Iodination of 3-Bromo-4-methylbenzoic Acid

Objective : Introduce iodine at the 5-position.

Reagents/Conditions :

-

Iodine (I₂) with an oxidizing agent (e.g., nitric acid, HNO₃).

-

Solvent : Acetic acid or nitrobenzene.

-

Temperature : Elevated (e.g., reflux).

Mechanism :

-

The bromine atom (at position 3) is a deactivating meta-directing group.

-

The methyl group (at position 4) remains an ortho/para-directing group.

-

Iodine is directed to the 5-position, ortho to the methyl group and meta to the bromine.

Example Reaction :

Yield : ~50–60% (estimated based on analogous iodination reactions).

Alternative Synthetic Approaches

Reverse Halogenation Order

Route : Iodination followed by bromination.

Advantages : Iodine’s lower reactivity may simplify regioselectivity.

Challenges : Bromine’s higher electrophilicity may lead to over-bromination.

Example :

-

Iodination of 4-methylbenzoic acid :

-

Bromination at position 3 :

Limitations :

Use of Diazonium Salt Intermediates

Route : Introduce iodine via diazotization of an amino group.

Steps :

-

Nitration of 4-methylbenzoic acid : Introduce a nitro group at position 5.

-

Reduction to amine : Convert nitro to amine.

-

Diazotization and iodination : Replace the amino group with iodine.

-

Bromination at position 3 : Introduce bromine.

Example :

-

Nitration :

-

Reduction :

-

Diazotization and Iodination :

-

Bromination :

Advantages : High regioselectivity for iodine at position 5.

Disadvantages : Multi-step process with moderate overall yields (~40–50%).

Key Reaction Optimization

Halogenation Conditions

| Parameter | Bromination | Iodination |

|---|---|---|

| Reagents | Br₂, FeBr₃ | I₂, HNO₃ |

| Solvent | Dichloromethane, acetic acid | Acetic acid, nitrobenzene |

| Temperature | RT to 50°C | Reflux (80–100°C) |

| Time | 2–4 hours | 6–12 hours |

| Yield | 70–80% | 50–60% |

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Over-bromination | Use stoichiometric Br₂ and FeBr₃. |

| Low iodination yield | Increase reaction time or use excess I₂. |

| Deactivation by carboxylic acid | Protect -COOH group (e.g., methyl ester). |

Analytical Characterization

The final product is characterized using:

Comparison of Synthetic Routes

| Method | Steps | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential Halogenation | 2 | 35–45% | High | Simple, cost-effective | Moderate yields |

| Diazonium Salt Route | 4 | 40–50% | Moderate | High regioselectivity | Multi-step, toxic reagents |

| Reverse Halogenation | 2 | 30–40% | High | Simplified iodination | Over-bromination risks |

Industrial and Large-Scale Production

For industrial synthesis, continuous flow reactors and palladium-catalyzed coupling (e.g., Sonogashira) are employed to improve efficiency. For example:

Q & A

How can researchers optimize the regioselective synthesis of 3-Bromo-5-iodo-4-methylbenzoic acid to minimize halogen displacement side reactions?

Methodological Answer:

Regioselective halogenation is critical due to competing reactivity of bromine and iodine. Use directed ortho-metalation (DoM) strategies with directing groups (e.g., methyl or carboxylic acid moieties) to control substitution patterns. For example, blocking the 4-methyl position during iodination can prevent undesired displacement. Monitor reaction progress via HPLC coupled with mass spectrometry to detect intermediates. Adjust stoichiometry of iodinating agents (e.g., N-iodosuccinimide) and reaction temperature (60–80°C) to favor kinetically controlled pathways. Post-synthesis, employ column chromatography with gradient elution (hexane/ethyl acetate) for purification .

What advanced spectroscopic techniques resolve ambiguities in distinguishing between positional isomers of halogenated benzoic acids during characterization?

Methodological Answer:

- 13C-NMR Crystallography : Leverage the distinct chemical shifts of iodine (δ 90–100 ppm) and bromine (δ 35–45 ppm) in 13C NMR to confirm substitution positions.

- X-ray Diffraction (XRD) : Use SHELX software for structure refinement, particularly for resolving steric clashes between the 4-methyl group and halogens. SHELXL’s constraints can model thermal motion anisotropy in heavy atoms like iodine .

- High-Resolution Mass Spectrometry (HRMS) : Isotopic patterns (e.g., 127I vs. 79Br/81Br) provide diagnostic signatures. Combine with IR spectroscopy to verify carboxylic acid functionality (C=O stretch ~1680 cm⁻¹) .

How can computational modeling predict the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom’s lower electronegativity (vs. bromine) makes it more reactive in Sonogashira couplings.

- Molecular Dynamics (MD) : Simulate steric effects of the 4-methyl group on catalyst accessibility. For example, bulky ligands (e.g., XPhos) may improve yields by preventing methyl group interference.

- Transition State Analysis : Model oxidative addition steps to compare activation barriers for C–Br vs. C–I bond cleavage. Experimental validation via kinetic studies (e.g., GC-MS monitoring) is recommended .

What strategies mitigate photodegradation and thermal instability during storage of this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) at –20°C. Conduct accelerated stability studies using UV-Vis spectroscopy to track decomposition (λmax shifts indicate breakdown products).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures. Add antioxidants (e.g., BHT) at 0.1% w/w to prolong shelf life.

- Lyophilization : Freeze-dry the compound to remove hydrolytic water, reducing acid-catalyzed degradation. Confirm stability via periodic NMR checks .

How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Profiling : Synthesize a congeneric series with systematic substitutions (e.g., replacing iodine with CF₃) to isolate electronic vs. steric effects.

- Metabolite Screening : Use LC-MS/MS to identify in vitro metabolites that may interfere with assays (e.g., dehalogenation products).

- Orthogonal Assays : Validate thromboxane receptor binding (as cited in ) via surface plasmon resonance (SPR) alongside cell-based functional assays to confirm antagonist activity .

What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

Methodological Answer:

- Heavy Atom Artifacts : Iodine’s high electron density can cause absorption errors. Use multi-scan corrections in SHELXL and collect data at low temperatures (100 K) to reduce thermal motion.

- Disorder Modeling : The 4-methyl group may exhibit rotational disorder. Apply restraints (e.g., SIMU in SHELXL) to model plausible conformations without overfitting.

- Hydrogen Bonding : Map carboxylic acid dimerization via Hirshfeld surface analysis to confirm packing motifs. Compare with related bromo/iodo benzoic acids for consistency .

How does the electronic nature of substituents influence the acidity of this compound compared to analogs?

Methodological Answer:

- pH-Metric Titration : Measure pKa in DMSO/water mixtures to assess inductive effects. The electron-withdrawing iodine at position 5 increases acidity relative to non-iodinated analogs.

- Computational pKa Prediction : Use COSMO-RS solvation models to correlate calculated vs. experimental values. Adjust for steric hindrance from the 4-methyl group, which may reduce solvation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.